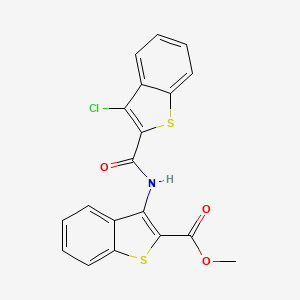

methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate

描述

属性

IUPAC Name |

methyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO3S2/c1-24-19(23)17-15(11-7-3-5-9-13(11)26-17)21-18(22)16-14(20)10-6-2-4-8-12(10)25-16/h2-9H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGUVQGAUKDSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

Chlorination: Introduction of the chlorine atom at the 3-position of the benzothiophene ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Amidation: The amide group is introduced by reacting the chlorinated benzothiophene with an appropriate amine under suitable conditions.

Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and a strong acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反应分析

Methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Properties

Benzothiophene derivatives have been extensively studied for their anticancer properties. Research indicates that methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in breast and lung cancer cells .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. It is believed to interact with specific enzymes involved in cancer metabolism, thereby disrupting tumor growth. The inhibition mechanism is thought to involve the formation of stable complexes with target enzymes, which could lead to novel therapeutic strategies against cancer .

Material Science Applications

Apart from its biological significance, this compound is being investigated for its potential use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices may enhance the performance characteristics of these devices due to improved charge transport properties .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer activity of this compound involved testing against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that the compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Organic Electronics Application

In another study focused on material applications, researchers incorporated this compound into a polymer blend used for OLED fabrication. The resulting devices exhibited enhanced luminescent efficiency compared to devices made from conventional materials, highlighting the potential for this compound in next-generation electronic applications.

作用机制

The mechanism of action of methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

The following table compares the target compound with analogs featuring different substituents on the benzothiophene core:

Key Observations :

- The trifluoromethyl group (3e) combines steric bulk and electronic effects, reducing reaction yields compared to simpler substituents .

- Electron-Donating Groups (EDGs) : Methoxy (3a) and hydroxy (3m) groups increase electron density on the aromatic ring, which may stabilize intermediates in synthesis but reduce electrophilic substitution rates .

- Melting Points : Hydroxy-substituted 3m exhibits a higher melting point (166–167°C) due to hydrogen bonding, whereas nitro-substituted 3i has a lower melting point (139–140°C) despite its polarity .

Structural and Spectroscopic Analysis

Crystallographic and Computational Insights

While crystallographic data for the target compound is unavailable, analogs like 3i and 3a have been analyzed using tools such as SHELXL and ORTEP-3 . These programs enable precise determination of bond lengths and angles, critical for understanding substituent-induced distortions in the benzothiophene core. For example, nitro groups in 3i introduce planarity deviations of ~5° due to resonance effects .

生物活性

Methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzothiophene core, which is known for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 358.89 g/mol |

| Melting Point | 220 °C |

| Solubility | Soluble in DMSO |

Anthelmintic Activity

Research has demonstrated that compounds containing the benzothiophene structure exhibit significant anthelmintic properties. A study evaluated several derivatives, including those similar to this compound, for their ability to inhibit helminthic parasites. The results indicated effective inhibition at specific concentrations, suggesting potential as a therapeutic agent against parasitic infections .

Antimicrobial Properties

The compound has been assessed for its antimicrobial activity against various bacterial strains. In vitro studies showed that it exhibits considerable antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell walls, leading to cell lysis .

Anticancer Activity

Benzothiophene derivatives have been investigated for their anticancer properties. In cell line studies, this compound demonstrated the ability to inhibit cell proliferation in various cancer types, including melanoma and breast cancer. The compound's efficacy was linked to its ability to induce apoptosis and inhibit tumor growth factors .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor , particularly against tyrosinase, which is involved in melanin production. Studies indicated that it could significantly reduce tyrosinase activity in vitro, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation disorders .

Study on Anthelmintic Activity

In a controlled study, several analogs of the benzothiophene series were synthesized and tested for anthelmintic activity. The results indicated that this compound exhibited superior efficacy compared to standard treatments .

Antimicrobial Efficacy Assessment

A series of tests were conducted against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, confirming its potential as a therapeutic agent in treating bacterial infections .

常见问题

Q. What are the standard synthetic routes for methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of 3-chloro-1-benzothiophene-2-carbonyl chloride via thionation of precursor carboxylic acids using reagents like PCl₃ or SOCl₂ .

- Step 2: Amide coupling with 3-amino-1-benzothiophene-2-carboxylate derivatives. This is achieved using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF under inert atmospheres.

- Step 3: Methyl esterification, often via nucleophilic substitution with methyl halides in the presence of a base (e.g., K₂CO₃). Optimization includes adjusting reaction time (e.g., 4–24 hours for coupling), temperature (reflux for faster kinetics), and stoichiometry (1:1.2 molar ratio of acyl chloride to amine to minimize side products). Purification via column chromatography (silica gel, hexane/chloroform gradients) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-Cl stretch at ~1080 cm⁻¹) .

- NMR: ¹H NMR reveals aromatic proton environments (δ 7.6–8.2 ppm for benzothiophene protons) and methyl ester signals (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–170 ppm) .

- Mass Spectrometry (MS): MALDI-TOF or ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

- HPLC: Used to assess purity (>98%) and resolve isomers or byproducts using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly antimicrobial or anticancer properties?

- Antimicrobial Assays:

- Disc Diffusion: Impregnate filter paper with compound (1–100 µg/mL) and measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (e.g., ampicillin) and negative (DMSO) controls .

- MIC Determination: Use broth microdilution (CLSI guidelines) to identify minimum inhibitory concentrations, validated via colony-forming unit (CFU) counts .

- Anticancer Screening:

- MTT Assay: Treat cancer cell lines (e.g., HeLa, MCF-7) with compound (0.1–100 µM) for 48 hours. Measure IC₅₀ values and compare to cisplatin as a reference .

- Apoptosis Markers: Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

- Solubility Discrepancies:

- Test in multiple solvents (DMSO, methanol, PBS) and use sonication or heating (≤50°C) to improve dissolution. Validate via UV-Vis spectroscopy at λ_max .

- Bioactivity Variability:

- Replicate assays with standardized inoculum sizes (e.g., 0.5 McFarland for microbial studies) .

- Check compound stability (e.g., HPLC post-assay) to rule out degradation .

- Use isogenic cell lines or microbial strains to control for genetic variability .

Q. What computational methods are suitable for probing the mechanism of action of this compound?

- Molecular Docking: Simulate interactions with targets like DNA topoisomerase II or CYP450 enzymes using AutoDock Vina. Validate binding poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .

- QSAR Modeling: Correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

- ADMET Prediction: Use SwissADME or ADMETLab to predict pharmacokinetics (e.g., CYP inhibition, BBB permeability) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability: Monitor ester hydrolysis in PBS (pH 7.4) via HPLC. Add stabilizers (e.g., 0.1% BHT) for long-term storage .

Methodological Considerations

- Contradictory Synthesis Yields: If yields vary (e.g., 60–85%), troubleshoot via in-situ FT-IR to monitor reaction progress or switch to microwave-assisted synthesis for improved efficiency .

- Scale-Up Challenges: Transitioning from milligram to gram-scale may require continuous flow reactors (e.g., microfluidic setups) to maintain heat/mass transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。